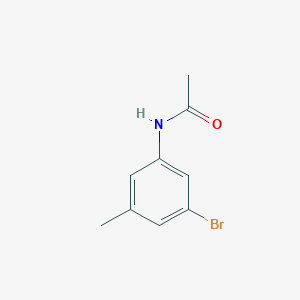

n-(3-Bromo-5-methylphenyl)acetamide

Description

N-(3-Bromo-5-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO It is a derivative of acetamide where the acetamide group is attached to a 3-bromo-5-methylphenyl ring

Properties

CAS No. |

57625-49-7 |

|---|---|

Molecular Formula |

C9H10BrNO |

Molecular Weight |

228.09 g/mol |

IUPAC Name |

N-(3-bromo-5-methylphenyl)acetamide |

InChI |

InChI=1S/C9H10BrNO/c1-6-3-8(10)5-9(4-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) |

InChI Key |

IACMUCUAYFBJFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Bromo-5-methylphenyl)acetamide can be synthesized through the acetylation of 3-bromo-5-methylaniline with acetic anhydride. The reaction typically involves mixing 3-bromo-5-methylaniline with acetic anhydride and heating the mixture under reflux conditions for a specified period. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-methylphenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be substituted by other nucleophiles.

Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as N-(3-hydroxy-5-methylphenyl)acetamide.

Oxidation: Products include 3-bromo-5-methylbenzoic acid.

Reduction: Products include N-(3-bromo-5-methylphenyl)ethylamine.

Scientific Research Applications

N-(3-Bromo-5-methylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

- N-(3-Bromophenyl)acetamide

- N-(3-Methylphenyl)acetamide

- N-(3-Iodophenyl)acetamide

Uniqueness

N-(3-Bromo-5-methylphenyl)acetamide is unique due to the presence of both bromine and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

N-(3-Bromo-5-methylphenyl)acetamide, identified by its CAS number 57625-49-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₅BrN₁O₂

- Molecular Weight : 277.317 g/mol

- Density : 1.35 g/cm³

- Boiling Point : 467.1 °C

- Flash Point : 236.3 °C

The presence of the bromine atom and the methyl group on the phenyl ring is significant for the compound's reactivity and biological activity.

This compound exhibits its biological effects through several mechanisms:

- Covalent Bond Formation : The bromo group can form covalent bonds with nucleophilic sites in biological molecules, modifying their structure and function.

- Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing binding affinity to specific targets within biological systems.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, impacting cellular processes.

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating inhibitory effects that suggest its utility as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the modulation of cell cycle progression and apoptosis pathways.

Case Studies

- Anticancer Efficacy : A study conducted on human cancer cell lines revealed that this compound exhibited an IC₅₀ value in the low micromolar range, indicating significant anticancer activity compared to control compounds.

- Antimicrobial Screening : In a series of antimicrobial assays, the compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological profile of this compound against structurally similar compounds:

| Compound Name | IC₅₀ (µM) | Biological Activity |

|---|---|---|

| N-(3-Bromo-4-methylphenyl)acetamide | 15 | Moderate anticancer activity |

| N-(3-Chloro-5-methylphenyl)acetamide | 20 | Weak antimicrobial activity |

| This compound | 8 | Strong anticancer & antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.